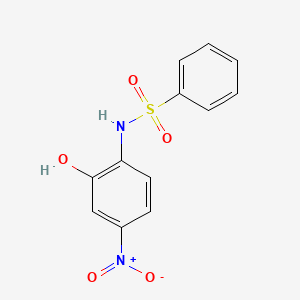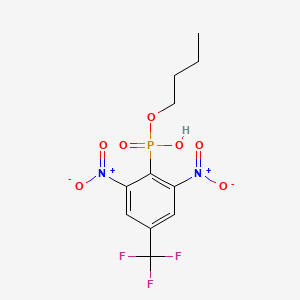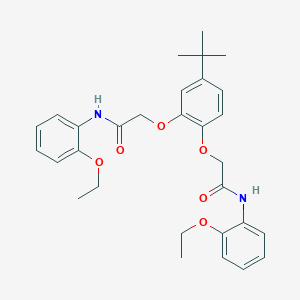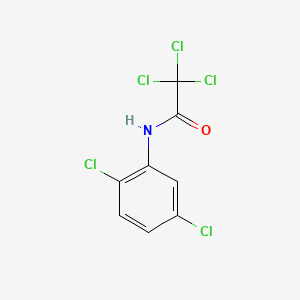
1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione is an organic compound with the molecular formula C10H12O3 It is a derivative of acetophenone and is characterized by the presence of a hydroxyl group and a methyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione can be synthesized through the Fries rearrangement of m-tolyl acetate in the presence of catalysts such as zirconium tetrachloride . The reaction typically involves heating the reactants under controlled conditions to facilitate the rearrangement and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products, including fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a methyl group.
2-Hydroxy-4-methylacetophenone: Another derivative of acetophenone with similar functional groups.
Uniqueness: 1-(2-Hydroxy-4-methylphenyl)-1,3-butanedione is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research exploring its biological activities.
Eigenschaften
CAS-Nummer |
58218-16-9 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-(2-hydroxy-4-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-9(10(13)5-7)11(14)6-8(2)12/h3-5,13H,6H2,1-2H3 |
InChI-Schlüssel |
KGENMBQDEHJPNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)


![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)









![Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11954178.png)
